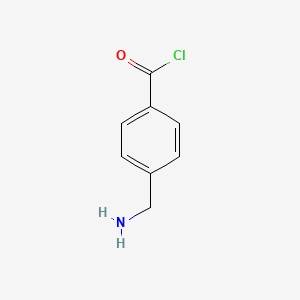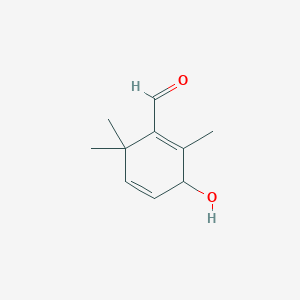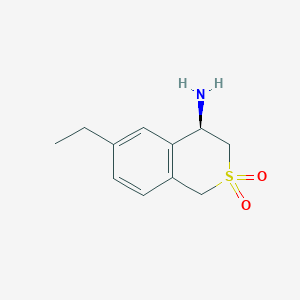
Acetamide,2,2-dichloro-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2,2-dichloro-2-methoxy- is an organic compound with the molecular formula C3H5Cl2NO2 It is a derivative of acetamide, where two chlorine atoms and one methoxy group are attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-2-methoxy- typically involves the reaction of acetamide with chlorinating agents and methoxylating agents. One common method is the chlorination of acetamide using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms. The methoxy group can be introduced by reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of Acetamide,2,2-dichloro-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,2,2-dichloro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The compound can be hydrolyzed to form acetic acid derivatives and methanol.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Hydrolysis: Acidic or basic conditions with water (H2O).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of acetic acid derivatives and methanol.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Acetamide,2,2-dichloro-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide,2,2-dichloro-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide,2,2-dichloro-: Lacks the methoxy group, resulting in different reactivity and applications.
Acetamide,2-methoxy-: Lacks the chlorine atoms, leading to distinct chemical properties.
Acetamide,2-chloro-2-methoxy-:
Uniqueness
Acetamide,2,2-dichloro-2-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C3H5Cl2NO2 |
|---|---|
Poids moléculaire |
157.98 g/mol |
Nom IUPAC |
2,2-dichloro-2-methoxyacetamide |
InChI |
InChI=1S/C3H5Cl2NO2/c1-8-3(4,5)2(6)7/h1H3,(H2,6,7) |
Clé InChI |
MXKBSDZMMXKYJK-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)N)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


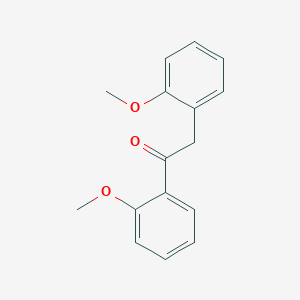
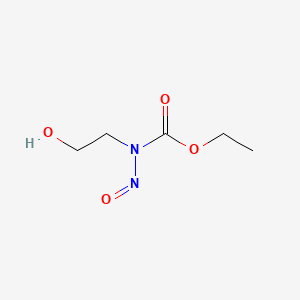
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)

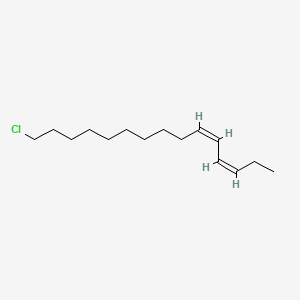

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)

